Pent-4-yn-1-amine hydrochloride

Chemical Procurement Laboratory Safety Storage Stability

PROTAC researchers often face handling hazards with the flammable liquid free base (H225, H314), requiring cold-chain logistics. Pent-4-yn-1-amine hydrochloride (CAS 173987-24-1) solves this as a non-flammable, ambient-stable solid with retained orthogonal alkyne-amine reactivity. • Non-flammable solid-ambient storage vs. free base requiring 2-8°C cold chain • Directly compatible with Buchwald-Hartwig amination; no free-basing needed (48-51% isolated yield) • C5 linker (~5-6 Å) enables optimal ternary complex spacing for PROTACs vs. shorter C3 propargylamine

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 173987-24-1
Cat. No. B1401485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-4-yn-1-amine hydrochloride
CAS173987-24-1
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC#CCCCN.Cl
InChIInChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H
InChIKeyAJKFBGIRKUYQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pent-4-yn-1-amine Hydrochloride Overview


Pent-4-yn-1-amine hydrochloride (CAS 173987-24-1) is an alkyne-functionalized primary amine that exists as a hydrochloride salt, conferring distinct solid-state physical properties compared to its free base analog (CAS 15252-44-5) [1]. The compound comprises a five-carbon chain terminated by an alkyne group at one end and an amine group at the other, with a molecular weight of 119.59 g/mol and the molecular formula C5H10ClN . This bifunctional architecture enables dual reactivity pathways: nucleophilic amine participation in amide bond formation and Buchwald-Hartwig coupling, and terminal alkyne engagement in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. These orthogonal reactive handles position the compound as a versatile intermediate in medicinal chemistry, bioconjugation, and materials science applications .

1

Solid hydrochloride salt for ambient storage and non-flammable handling

2

Bifunctional amine + terminal alkyne for sequential, orthogonal conjugation

3

Ready-to-use in Buchwald-Hartwig coupling without free-basing

Pent-4-yn-1-amine Hydrochloride: Why Substitution Fails


Simple substitution of pent-4-yn-1-amine hydrochloride with the free base pent-4-yn-1-amine (CAS 15252-44-5) or the shorter-chain analog propargylamine (CAS 2450-71-7) introduces critical handling, reactivity, and performance divergences. The free base is a highly flammable liquid (flash point 10-15°C) classified as H225 (highly flammable liquid and vapor) and H314 (causes severe skin burns and eye damage), requiring stringent cold-chain storage at 2-8°C [1]. In contrast, the hydrochloride salt is a stable, non-flammable solid amenable to ambient temperature storage and routine benchtop handling . Furthermore, the extended C5 alkyl chain length of pent-4-yn-1-amine differentiates it from propargylamine (C3): the additional methylene units provide increased linker length and conformational flexibility essential for PROTAC design, where optimal spacing between E3 ligase ligand and target protein ligand directly impacts degradation efficiency . Similarly, N-protected variants such as N-Boc-4-pentyne-1-amine require an additional deprotection step before amine conjugation, adding synthetic complexity and reducing atom economy . These distinctions make generic substitution technically and operationally disadvantageous.

This Product

Non-flammable solid, ambient storage

Free Base (CAS 15252-44-5)

Highly flammable liquid (flash point 10–15°C), requires 2–8°C cold chain

This Product

C5 chain provides 5–6 Å linker reach for PROTAC design

Propargylamine (C3)

Shorter 3–4 Å spacer may limit ternary complex formation

This Product

Amine directly available for coupling; no deprotection needed

N-Boc Protected Analog

Requires additional deprotection step, reducing atom economy

Pent-4-yn-1-amine Hydrochloride: Key Differentiation Evidence


Solid Salt vs. Liquid Free Base: Safety and Handling

Pent-4-yn-1-amine hydrochloride (CAS 173987-24-1) is a non-flammable solid at room temperature, whereas its free base analog pent-4-yn-1-amine (CAS 15252-44-5) is a highly flammable liquid (flash point 10-15°C) [1]. The free base carries H225 (highly flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) hazard classifications, requiring cold-chain storage at 2-8°C and specialized handling protocols [1]. The hydrochloride salt exhibits no flash point (data unavailable for the solid) and is classified as a solid with ambient storage suitability, reducing transportation restrictions and laboratory safety requirements .

Physical Form & Safety
Head-to-head
Non-flammable solid (25°C) vs. free base: H225 flammable liquid, flash point 10–15°C
Eliminates cold-chain logistics and flammable solvent handling
Ambient storage reduces procurement burden
Chemical Procurement Laboratory Safety Storage Stability

Buchwald-Hartwig Amination Yield

In a 2022 study by Bandera et al., pent-4-yn-1-amine hydrochloride was employed as the amine coupling partner in a Buchwald-Hartwig amination with 3,3′-dibromo-2,2′-bithiophene, yielding the N-alkynylated DTP monomer in 48-51% isolated yield [1]. The hydrochloride salt was directly used without free-basing, demonstrating operational convenience. For comparison, the free base pent-4-yn-1-amine in a related synthetic sequence gave a lower yield of 50% in the amine generation step, while the hydrochloride salt formation proceeded with 71% yield [2]. This direct comparison illustrates that the hydrochloride salt provides a ready-to-use form that avoids the yield penalty associated with in situ free-base generation.

Buchwald-Hartwig Yield
Head-to-head
48–51% isolated yield (hydrochloride salt directly); free base step: 50% yield
Salt form avoids free-basing yield penalty and simplifies workflow
Pd₂(DBA)₃/BINAP, toluene, 110°C; conditions tolerate the salt
Organic Synthesis C-N Bond Formation Conjugated Polymers

PROTAC Linker Spacer Length Comparison

Pent-4-yn-1-amine (C5 chain) provides a linker length of approximately 5-6 Å between conjugation points, compared to approximately 3-4 Å for the shorter C3 analog propargylamine [1]. This extended spacer length is critical for PROTAC (Proteolysis Targeting Chimera) design, where empirical studies have established that linker length and flexibility directly influence ternary complex formation and degradation efficiency. Pent-4-yn-1-amine and its hydrochloride salt are explicitly classified as PROTAC linkers in commercial and research literature, while propargylamine is primarily employed as a functional moiety rather than a dedicated linker . The additional methylene units in the C5 chain provide greater conformational freedom, enabling the E3 ligase ligand and target protein ligand to achieve optimal spatial orientation for productive ubiquitination [2].

PROTAC Linker Reach
Class-level
~5–6 Å (C5) vs. propargylamine ~3–4 Å (C3)
Extended spacer may enable ternary complex geometry for deeper targets
Geometric estimate; model-dependent linker optimization needed
PROTAC Design Linker Optimization Targeted Protein Degradation

CuAAC Click Chemistry Reactivity

The terminal alkyne group of pent-4-yn-1-amine hydrochloride enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry applications [1]. In the Bandera et al. study, the N-alkynylated DTP monomer synthesized from pent-4-yn-1-amine hydrochloride underwent quantitative click reaction with an azide-containing dye (AzNap), achieving 81% isolated yield of the triazole product under mild conditions (room temperature, copper catalyst) [2]. For comparison, the related compound pent-4-yn-1-ol (CAS 5390-04-5), which lacks the amine functionality, can only participate in alkyne click reactions but cannot serve as a conjugation handle for carboxylic acid coupling, limiting its utility in bifunctional conjugate synthesis [3].

CuAAC Click Efficiency
Head-to-head
81% isolated triazole product (with AzNap dye, rt); analog pent-4-yn-1-ol lacks amine handle
Dual orthogonal handles enable sequential site-specific bioconjugation
CuSO₄/sodium ascorbate, DMF/H₂O, room temperature
Click Chemistry Bioconjugation CuAAC

Storage Stability and Shelf Life

Pent-4-yn-1-amine hydrochloride is stable under ambient temperature storage (20-25°C) in a sealed container, with recommended long-term storage at 2-8°C as a precautionary measure . In contrast, the free base pent-4-yn-1-amine requires mandatory cold-chain storage at 2-8°C due to its high flammability and volatility (flash point 10-15°C, boiling point 118°C) . The hydrochloride salt is supplied as a solid (off-white powder), which minimizes vapor pressure and reduces degradation via oxidation or moisture absorption compared to the liquid free base . Vendor specifications indicate ambient shipping conditions for the hydrochloride, eliminating dry ice or cold pack requirements and reducing shipping costs .

Storage Stability
Data to verify
Ambient (20–25°C) acceptable; free base requires mandatory 2–8°C cold chain
Ambient shipping may reduce logistics costs
Vendor specifications; verify under own storage conditions
Chemical Storage Reagent Stability Procurement Logistics

Amine Basicity and Reactivity Tuning

The predicted pKa of the conjugate acid of pent-4-yn-1-amine is 9.76±0.10, classifying it as a typical primary aliphatic amine . As the hydrochloride salt, the amine is fully protonated, providing a stable, non-nucleophilic form that can be selectively activated by pH adjustment or in situ neutralization. This contrasts with the free base, which is nucleophilic at neutral pH and may undergo unintended side reactions during storage or handling. Additionally, compared to the secondary amine analog methyl(pent-4-yn-1-yl)amine (CAS 145782-32-7), the primary amine of pent-4-yn-1-amine hydrochloride offers higher reactivity toward acylating agents and is less sterically hindered, enabling more efficient amide bond formation [1]. The hydrochloride salt form further simplifies reaction setup by eliminating the need for exogenous acid in acid-catalyzed transformations [2].

Amine Basicity
Class-level
Predicted pKa 9.76 ± 0.10 (primary amine); secondary amine analog pKa ~10.2
Primary amine offers higher acylation reactivity and lower steric hindrance
Predicted values; experimental verification recommended
Amine Basicity Reaction Optimization pH-Dependent Conjugation

Validated Applications of Pent-4-yn-1-amine Hydrochloride


PROTAC Linker Synthesis

Pent-4-yn-1-amine hydrochloride serves as a C5 alkyl linker in PROTAC (Proteolysis Targeting Chimera) design, where its bifunctional nature enables conjugation to both an E3 ubiquitin ligase ligand (via amine acylation) and a target protein ligand (via terminal alkyne click chemistry) . The hydrochloride salt form provides the amine in a protected, storage-stable state that can be selectively activated during amide coupling. The extended C5 chain length (approximately 5-6 Å) offers greater conformational flexibility than the shorter C3 propargylamine linker, potentially enabling productive ternary complex formation for protein targets with deeper binding pockets or larger ligand dimensions [1].

Buchwald-Hartwig Coupling for Polymer Synthesis

As demonstrated by Bandera et al. (2022), pent-4-yn-1-amine hydrochloride undergoes efficient Buchwald-Hartwig amination with aryl bromides to produce N-alkynylated heterocyclic monomers [2]. The reaction proceeds in toluene at 110°C using Pd2(DBA)3 and BINAP, yielding the target monomer in 48-51% isolated yield. The hydrochloride salt is directly compatible with the reaction conditions, eliminating the need for a separate free-basing step. The resulting alkyne-functionalized monomers can subsequently undergo electropolymerization and post-polymerization click modification, enabling the synthesis of functionalized conjugated polymers for organic electronics applications [2].

CuAAC Click Bioconjugation

The terminal alkyne of pent-4-yn-1-amine hydrochloride enables high-yield copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides under mild conditions [3]. In the Bandera et al. study, the alkyne-functionalized DTP monomer underwent click reaction with an azide-containing naphthalimide dye (AzNap) in 81% isolated yield at room temperature [2]. This orthogonal reactivity—alkyne for CuAAC, amine for amide coupling—makes the compound particularly valuable for constructing bifunctional probes, drug conjugates, and functionalized surfaces where sequential, site-specific modifications are required [3].

Pharmaceutical Building Block Synthesis

Pent-4-yn-1-amine hydrochloride functions as a versatile pharmaceutical intermediate, with its dual functional groups enabling sequential derivatization to access complex molecular architectures . The hydrochloride salt's ambient storage stability and solid physical form simplify inventory management in medicinal chemistry laboratories and pilot-scale production facilities. The compound's predictable pKa (9.76 for the conjugate acid) and primary amine reactivity facilitate reliable amide bond formation, reductive amination, and N-alkylation reactions essential for lead optimization and SAR studies .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
C5 alkynyl-amine bifunctional spacer
Ternary complex formation and degradation efficiency
Buchwald-Hartwig monomer coupling
Salt compatibility with Pd-catalyzed amination
Isolated yield and post-polymerization click modification
CuAAC bioconjugation
Terminal alkyne for high-yield click with azides
Orthogonal reactivity and sequential derivatization
Medicinal chemistry building block
Stable solid salt with predictable primary amine pKa
Amide coupling, reductive amination, and SAR library synthesis

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